molecular formula C8H6BrNO2S B1658754 3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione CAS No. 62054-43-7

3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione

Cat. No. B1658754
CAS RN: 62054-43-7
M. Wt: 260.11 g/mol
InChI Key: VOFHJUGBYKSCFK-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione, also known as BMDBM, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a derivative of thiazole and has been shown to have a wide range of biological activities.

Scientific Research Applications

Synthesis of Biologically Active Compounds

This compound could be used as a precursor in the synthesis of various biologically active molecules. Its bromomethyl group can participate in substitution reactions to create new bonds with nucleophiles, which is a common step in constructing complex molecules like pheromones, antitumor agents, and retinoids .

Building Block in Organic Synthesis

Due to its reactive bromomethyl group attached to a benzothiazole ring, it can serve as a versatile building block for creating a wide range of organic compounds. This includes pharmaceuticals and agrochemicals where benzothiazole derivatives are often found.

Enzymatic Synthesis Inhibition

Compounds containing the bromomethyl group have been studied for their ability to inhibit enzymatic synthesis. This compound could potentially be used to study or inhibit the synthesis of biologically significant molecules like S-adenosyl-L-methionine.

properties

IUPAC Name

3-(bromomethyl)-1,2-benzothiazole 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2S/c9-5-7-6-3-1-2-4-8(6)13(11,12)10-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFHJUGBYKSCFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50492052
Record name 3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50492052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione

CAS RN

62054-43-7
Record name 3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50492052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione
Reactant of Route 2
3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione
Reactant of Route 3
3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione
Reactant of Route 4
3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione
Reactant of Route 5
3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione
Reactant of Route 6
3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione

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